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molecular formula C12H23NO2Si B8546864 (+/-)1,1-Dimethylethyl 3-amino-5-(trimethylsilyl)-4-pentynoate CAS No. 180676-67-9

(+/-)1,1-Dimethylethyl 3-amino-5-(trimethylsilyl)-4-pentynoate

Cat. No. B8546864
M. Wt: 241.40 g/mol
InChI Key: VPVSAYLEADMTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05631399

Procedure details

To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer and under a blanket of nitrogen was charged 110 mL of lithium bis(trimethylsilyl)amide (1.0M solution in THF) while maintaining the internal temperature at -20° C. using an isopropanol/dry ice bath. Once the desired temperature was attained, 20.14 g of 3-(trimethylsilyl)-2-propynal (a 62.7% solution in MTBE) was added to the reaction flask over 2 h. Upon completing the addition, the reaction mixture was stirred for 10 min at -20° C. followed by the addition of 10.3 g of trimethyl silyl chloride over a period of 20 min while maintaining the batch temperature at -20° C. Upon completing the addition the reaction mixture was stirred for 10 min at which time 69.7 g of t-butyl acetate was added to the reaction mixture over 15 min while maintaining the batch temperature at -20° C. The reaction mixture was stirred for 10 min at -20° C. at which time 19.2 mL of lithium bis(trimethylsilyl)amide (1.0M solution in THF) was added over a period of 40 min while maintaining the batch temperature at -20° C. An in-process check was performed on an aliquot using GC Method C to ensure that the area % of the desired product was >55%. The reaction mixture was added to an ammonium chloride solution (prepared by adding 5.0 g of ammonium chloride in 25 mL of water) and the mixture was allowed to reach ambient temperature with stirring (25° C.). The mixture was stirred at ambient temperature (25° C.) for 1 h. The mixture was transferred to a separatory funnel and the phases were separated. An in-process check was performed using GC Method C to determine the presence of desired product. This material was used without further purification. The solvent from the organic phase was removed under reduced pressure to give 34.5 g of the title compound as a brown oil (49.52 wt %, a molar yield of 70.7%).
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
20.14 g
Type
reactant
Reaction Step Two
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
10.3 g
Type
reactant
Reaction Step Three
Quantity
69.7 g
Type
reactant
Reaction Step Four
Quantity
19.2 mL
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
C[Si]([N-:5][Si](C)(C)C)(C)C.[Li+].[CH3:11][Si:12]([CH3:18])([CH3:17])[C:13]#[C:14][CH:15]=O.C[Si](Cl)(C)C.[C:24]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])(=[O:26])[CH3:25]>CC(OC)(C)C>[NH2:5][CH:15]([C:14]#[C:13][Si:12]([CH3:18])([CH3:17])[CH3:11])[CH2:25][C:24]([O:27][C:28]([CH3:31])([CH3:30])[CH3:29])=[O:26] |f:0.1|

Inputs

Step One
Name
Quantity
110 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]
Step Two
Name
Quantity
20.14 g
Type
reactant
Smiles
C[Si](C#CC=O)(C)C
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(C)(C)OC
Step Three
Name
Quantity
10.3 g
Type
reactant
Smiles
C[Si](C)(C)Cl
Step Four
Name
Quantity
69.7 g
Type
reactant
Smiles
C(C)(=O)OC(C)(C)C
Step Five
Name
Quantity
19.2 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[Li+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-20 °C
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 10 min at -20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 500 mL, 3-neck round bottom flask equipped with a mechanical stirrer and under a blanket of nitrogen
ADDITION
Type
ADDITION
Details
the addition
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the batch temperature at -20° C
ADDITION
Type
ADDITION
Details
the addition the reaction mixture
ADDITION
Type
ADDITION
Details
was added to the reaction mixture over 15 min
Duration
15 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the batch temperature at -20° C
ADDITION
Type
ADDITION
Details
was added over a period of 40 min
Duration
40 min
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the batch temperature at -20° C

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
NC(CC(=O)OC(C)(C)C)C#C[Si](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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